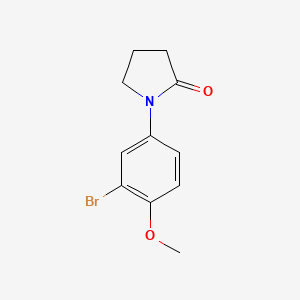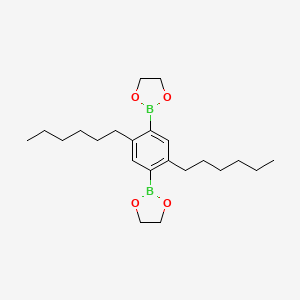
2,5-Bis(hexyl)-1,4-benzenebis(boronic acid) ethylene glycol ester
Vue d'ensemble
Description
Boronic esters are a class of compounds that are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are generally stable and environmentally benign, making them ideal for use in a variety of applications .
Synthesis Analysis
The synthesis of boronic esters often involves the reaction of organometallic reagents with boranes . The specific methods for synthesizing “2,5-Bis(hexyl)-1,4-benzenebis(boronic acid) ethylene glycol ester” are not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of boronic esters is characterized by a boron atom bonded to two carbon atoms and one oxygen atom . The exact structure of “2,5-Bis(hexyl)-1,4-benzenebis(boronic acid) ethylene glycol ester” would depend on the specific arrangement of these atoms.Chemical Reactions Analysis
Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds . They can also participate in other types of reactions, depending on their specific structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of boronic esters can vary widely depending on their specific structure. They are generally stable under a variety of conditions, and their reactivity can be tailored for specific applications .Applications De Recherche Scientifique
- It participates in Suzuki-Miyaura cross-coupling reactions, which allow the formation of carbon-carbon bonds. These reactions are crucial for creating pharmaceuticals, agrochemicals, and functional materials .
- Researchers have developed boron-containing fluorescent molecules based on 2,5-dihexyl-1,4-benzenediboronic acid ethylene glycol ester for detecting specific analytes, such as saccharides or metal ions, in biological samples .
- 2,5-Dihexyl-1,4-benzenediboronic acid ethylene glycol ester can be used as a monomer in the synthesis of responsive polymers for drug delivery, sensors, and self-healing materials .
- Scientists use it to design host-guest systems, molecular recognition complexes, and drug carriers that can selectively bind to specific molecules .
- While 2,5-dihexyl-1,4-benzenediboronic acid ethylene glycol ester itself may not be directly used in BNCT, its boron-containing motifs inspire the design of more effective boron carriers for targeted cancer therapy .
- Researchers explore their use in molecular switches, drug delivery systems, and functional coatings. The compound’s unique structure contributes to these applications .
Organic Synthesis and Catalysis
Fluorescent Sensors and Probes
Polymer Chemistry
Supramolecular Chemistry
Biomedical Applications
Materials Science and Nanotechnology
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(1,3,2-dioxaborolan-2-yl)-2,5-dihexylphenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36B2O4/c1-3-5-7-9-11-19-17-22(24-27-15-16-28-24)20(12-10-8-6-4-2)18-21(19)23-25-13-14-26-23/h17-18H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOITFXJYMWNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC(=C(C=C2CCCCCC)B3OCCO3)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674652 | |
| Record name | 2,2'-(2,5-Dihexyl-1,4-phenylene)bis(1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihexyl-1,4-benzenediboronic acid ethylene glycol ester | |
CAS RN |
883741-17-1 | |
| Record name | 2,2'-(2,5-Dihexyl-1,4-phenylene)bis(1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)
![3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163371.png)

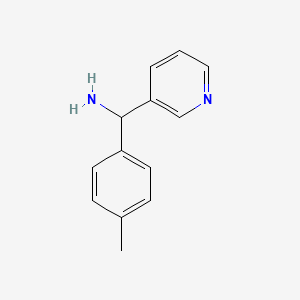

![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3163389.png)

![2-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B3163402.png)
![3-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B3163404.png)
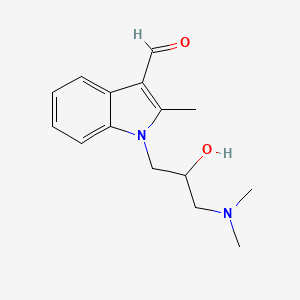
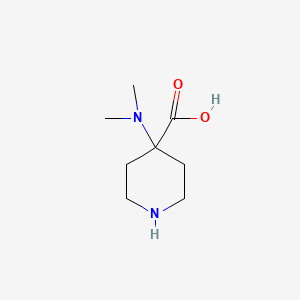
![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopentanecarboxamide](/img/structure/B3163441.png)

